molecular formula C11H8N2O B1453071 5-(furan-3-yl)-1H-indazole CAS No. 885272-45-7

5-(furan-3-yl)-1H-indazole

Cat. No. B1453071
CAS RN: 885272-45-7
M. Wt: 184.19 g/mol
InChI Key: DFKQMHNYJYMOCK-UHFFFAOYSA-N
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Description

“5-(furan-3-yl)-1H-indazole” is a chemical compound that contains a furan ring and an indazole ring . Furan is a five-membered aromatic heterocycle containing one oxygen atom . Indazole is a type of azole and consists of a pyrazole ring fused to a benzene ring. The specific compound “5-(furan-3-yl)-1H-indazole” would have the furan ring attached at the 5-position of the indazole ring .

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Applications

5-Furan-3-yl-1H-indazole derivatives have been explored for their potential in medicinal chemistry, particularly for their antiviral and anticancer properties. Compounds with the indazole nucleus, such as 5-furan-3-yl-1H-indazole, have been synthesized and tested for in vitro antiproliferative activities against various cancer cell lines . Additionally, indazole derivatives have shown inhibitory activity against influenza A and other viruses, making them candidates for further antiviral drug development .

Pharmacology: Anti-inflammatory and Antimicrobial Activities

In pharmacology, indazole compounds, including 5-furan-3-yl-1H-indazole, are recognized for their anti-inflammatory and antimicrobial activities. These compounds have been investigated for their potential to inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators in diseases like osteoarthritis . Their broad-spectrum antimicrobial properties also make them valuable for developing new therapeutic agents .

Biochemistry: Enzyme Inhibition

The indazole moiety is a key structure in enzyme inhibitors. Research has shown that 5-furan-3-yl-1H-indazole derivatives can act as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which are involved in respiratory diseases . This application is crucial for designing drugs that target specific biochemical pathways.

Organic Chemistry: Synthesis of Heterocyclic Compounds

In organic chemistry, 5-furan-3-yl-1H-indazole is utilized in the synthesis of complex heterocyclic compounds. The strategies for synthesizing indazoles include transition metal-catalyzed reactions and reductive cyclization reactions, which are fundamental in creating pharmacologically active molecules .

Materials Science: Development of Functional Materials

While direct applications of 5-furan-3-yl-1H-indazole in materials science are not extensively documented, the methodologies developed for its synthesis and the properties of indazole derivatives could be applied to the design of functional materials with specific electronic or photonic properties .

Analytical Chemistry: Chemical Analysis and Detection

Indazole derivatives, due to their distinct chemical structures, can be used as standards or reagents in analytical chemistry for the detection and quantification of similar compounds in various samples. The development of analytical methods involving 5-furan-3-yl-1H-indazole could facilitate the monitoring of pharmaceuticals and environmental pollutants .

Safety and Hazards

The safety data sheet for “5-(furan-3-yl)-1H-indazole” indicates that it may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to handle the compound with appropriate protective equipment and to avoid release to the environment .

Mechanism of Action

Target of Action

The primary targets of 5-Furan-3-yl-1H-indazole are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .

Mode of Action

5-Furan-3-yl-1H-indazole interacts with its targets by inhibiting, regulating, and/or modulating the activity of CHK1, CHK2 kinases, and SGK . This results in changes that can be beneficial in the treatment of diseases induced by these kinases .

Biochemical Pathways

It is known that indazole derivatives, which include 5-furan-3-yl-1h-indazole, possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Furan-3-yl-1H-indazole may affect a variety of biochemical pathways.

Result of Action

It is known that indazole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . For instance, some indazole derivatives have shown inhibitory activity against influenza A .

Action Environment

It is known that the synthesis of indazoles can involve various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2h-indazoles via consecutive formation of c–n and n–n bonds without catalyst and solvent . These synthesis methods suggest that the action of 5-Furan-3-yl-1H-indazole could potentially be influenced by environmental factors.

properties

IUPAC Name

5-(furan-3-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11-10(6-12-13-11)5-8(1)9-3-4-14-7-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQMHNYJYMOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=COC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696198
Record name 5-(Furan-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-3-yl)-1H-indazole

CAS RN

885272-45-7
Record name 5-(Furan-3-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-45-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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